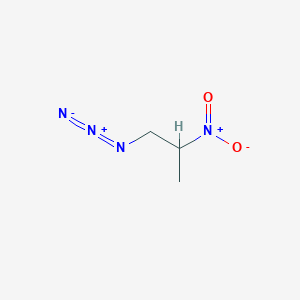
1-Azido-2-nitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-nitropropane is an organic compound characterized by the presence of both azido and nitro functional groups
Preparation Methods
1-Azido-2-nitropropane can be synthesized through several methods. One common approach involves the reaction of 2-nitropropane with sodium azide under specific conditions. The synthesis typically involves intermediate radical-anions and oxidative addition . Another method includes the conversion of trimethyl-hexahydro-triazine into 1-chloro-2-nitro-2-azapropane, which is then treated with sodium azide to yield this compound .
Chemical Reactions Analysis
1-Azido-2-nitropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azido group acts as a nucleophile.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents vary.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Common reagents used in these reactions include azide ions, benzenesulphinate, and p-chlorobenzenethiolate . Major products formed from these reactions depend on
Properties
CAS No. |
34509-11-0 |
|---|---|
Molecular Formula |
C3H6N4O2 |
Molecular Weight |
130.11 g/mol |
IUPAC Name |
1-azido-2-nitropropane |
InChI |
InChI=1S/C3H6N4O2/c1-3(7(8)9)2-5-6-4/h3H,2H2,1H3 |
InChI Key |
BQVLLUWVOCAZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


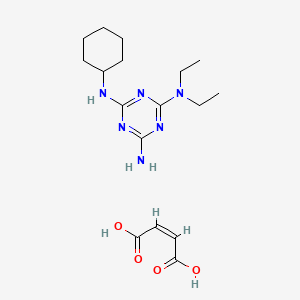

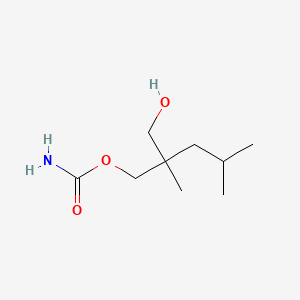
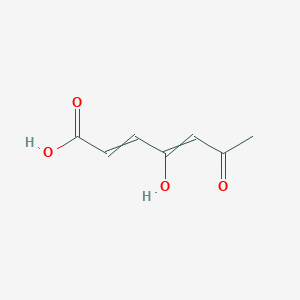
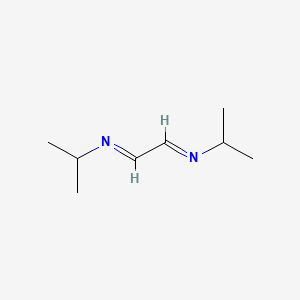
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
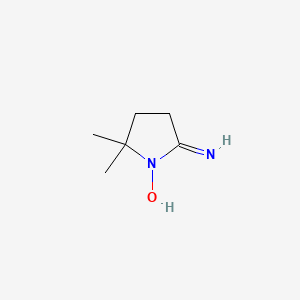
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
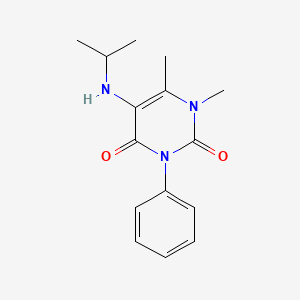



![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)

